molecular formula C18H28N2O3 B3059690 tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate CAS No. 1158750-79-8

tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate

Cat. No.: B3059690
CAS No.: 1158750-79-8
M. Wt: 320.4
InChI Key: OZWIBIAUXLZPTC-UHFFFAOYSA-N
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Description

tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate is a chemical compound with the molecular formula C18H28N2O3. It is known for its unique structure, which includes a tert-butyl group, a methoxyphenyl group, and a piperidinyl group.

Preparation Methods

The synthesis of tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a methoxyphenyl halide and a base.

    Attachment of the tert-Butyl Group: The tert-butyl group is attached using tert-butyl chloroformate in the presence of a base.

    Formation of the Carbamate Group: The final step involves the formation of the carbamate group through a reaction with methyl isocyanate.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Scientific Research Applications

tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl [4-(4-methylphenyl)piperidin-4-yl]methylcarbamate: Similar structure but with a methyl group instead of a methoxy group.

    tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate: Contains a chlorine atom instead of a methoxy group.

    tert-Butyl [4-(4-fluorophenyl)piperidin-4-yl]methylcarbamate: Contains a fluorine atom instead of a methoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-[[4-(4-methoxyphenyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-13-18(9-11-19-12-10-18)14-5-7-15(22-4)8-6-14/h5-8,19H,9-13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWIBIAUXLZPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678271
Record name tert-Butyl {[4-(4-methoxyphenyl)piperidin-4-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-79-8
Record name tert-Butyl {[4-(4-methoxyphenyl)piperidin-4-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate
Reactant of Route 2
tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate
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tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate
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tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate
Reactant of Route 5
tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate
Reactant of Route 6
tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate

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